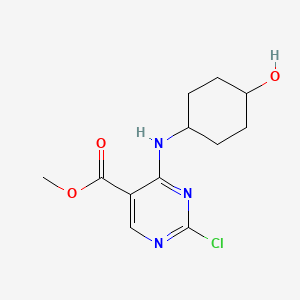

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate

CAS No.: 1497419-93-8

Cat. No.: VC2727751

Molecular Formula: C12H16ClN3O3

Molecular Weight: 285.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1497419-93-8 |

|---|---|

| Molecular Formula | C12H16ClN3O3 |

| Molecular Weight | 285.73 g/mol |

| IUPAC Name | methyl 2-chloro-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C12H16ClN3O3/c1-19-11(18)9-6-14-12(13)16-10(9)15-7-2-4-8(17)5-3-7/h6-8,17H,2-5H2,1H3,(H,14,15,16) |

| Standard InChI Key | SECNSRAEJAMXEI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(N=C1NC2CCC(CC2)O)Cl |

| Canonical SMILES | COC(=O)C1=CN=C(N=C1NC2CCC(CC2)O)Cl |

Introduction

Chemical Properties and Structure

Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, which form the backbone of many biological molecules including nucleic acids. The compound features a distinctive structural arrangement with specific stereochemistry at the cyclohexyl ring positions.

Physical and Chemical Characteristics

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1497419-93-8 |

| Molecular Formula | C12H16ClN3O3 |

| Molecular Weight | 285.73 g/mol |

| Structural Configuration | Contains (1r,4r) stereochemistry on hydroxycyclohexyl group |

| Storage Conditions | 2-8°C |

| Purity (Commercial) | ≥95% |

| SMILES Notation | COC(=O)C1=CN=C(Cl)N=C1N[C@H]1CCC@HCC1 |

The compound features a pyrimidine core substituted with a chloro group at position 2, an amino-hydroxycyclohexyl group at position 4, and a methyl carboxylate group at position 5. The hydroxycyclohexyl group demonstrates a specific (1r,4r) stereochemical configuration, which may be crucial for its biological activity and potential interactions with target proteins.

Structural Features and Functional Groups

The molecular structure contains several important functional groups that contribute to its chemical behavior:

-

Pyrimidine heterocycle - provides a flat, aromatic scaffold

-

Chloro substituent - impacts electronic distribution and potential binding interactions

-

Amino linkage - allows for hydrogen bonding

-

Hydroxycyclohexyl group - offers additional hydrogen bonding sites and specific stereochemistry

-

Methyl carboxylate - potential site for metabolism or further derivatization

These structural features collectively determine the compound's physicochemical properties, including solubility, stability, and potential interactions with biological targets. The specific (1r,4r) stereochemistry of the hydroxycyclohexyl group suggests that spatial arrangement is important, potentially for target recognition in biological systems.

Synthesis and Preparation

The synthesis of Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate likely involves multiple steps and requires precise control of reaction conditions to achieve the desired stereochemistry and substituent pattern.

Stereochemical Considerations

The (1r,4r) configuration in the hydroxycyclohexyl group indicates a specific spatial arrangement of substituents that must be controlled during synthesis. This stereochemical control is crucial as different stereoisomers of similar compounds have shown varying biological activities. For example, in related research on hydroxycyclohexyl-containing compounds, stereochemistry has proven critical for biological function, as seen with mitofusin activators where specific enantiomers demonstrated markedly different activities.

Research Status and Future Directions

The research landscape surrounding Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate is still developing, with several promising avenues for future investigation.

Current Research Status

Currently, this compound appears to be primarily used in research settings, as indicated by the "for research use only" designation in commercial listings. The compound may serve as:

-

A building block for more complex molecular structures

-

An intermediate in synthesis pathways

-

A tool compound for investigating biological systems

-

A potential lead structure for drug discovery efforts

The current commercial availability of this compound with 95% purity suggests that synthesis methods have been established at least at the laboratory scale.

Future Research Opportunities

Several promising research directions for this compound include:

-

Optimization of synthetic routes to improve yield and stereoselectivity

-

Comprehensive screening for biological activity across diverse targets

-

Structure-activity relationship studies to understand the importance of specific structural features

-

Development of analogues with enhanced properties for potential therapeutic applications

-

Investigation of potential applications in treating specific diseases, particularly if activity is identified against relevant targets

Research on related compounds with hydroxycyclohexyl groups has shown promise in areas such as mitofusin activation for neurodegenerative diseases and as MDM2 inhibitors for cancer treatment, suggesting potential therapeutic avenues for investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume